5-Ethoxy-2-phenyl-1,3-oxazole

説明

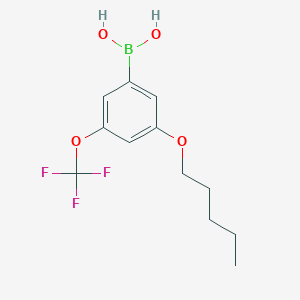

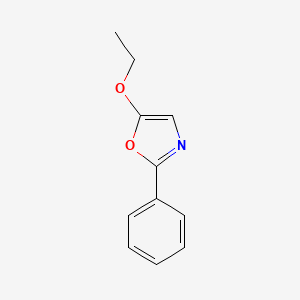

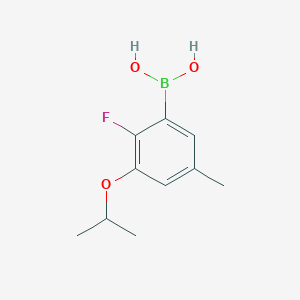

5-Ethoxy-2-phenyl-1,3-oxazole is a chemical compound with the molecular formula C11H11NO2 . It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods include the oxidative cyclization of hydrazones and the reaction of benzaldehyde semicarbazone with bromine and sodium acetate .Molecular Structure Analysis

The molecular structure of 5-Ethoxy-2-phenyl-1,3-oxazole consists of an oxazole ring attached to a phenyl ring and an ethoxy group . The oxazole ring is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis

Oxazole compounds, including 5-Ethoxy-2-phenyl-1,3-oxazole, can undergo various chemical reactions. These reactions often involve the formation of new bonds at the nitrogen or oxygen atoms of the oxazole ring .Physical And Chemical Properties Analysis

5-Ethoxy-2-phenyl-1,3-oxazole has a molecular weight of 189.21 g/mol. It has a topological polar surface area of 35.3 Ų, indicating its polarity. It has three rotatable bonds, suggesting some flexibility in its structure .科学的研究の応用

- Antibacterial Properties : Oxazole derivatives exhibit antibacterial effects, making them potential candidates for novel antibiotics .

- Antifungal Activity : Researchers have explored oxazoles as antifungal agents, aiming to combat fungal infections .

- Antiviral Potential : Oxazole-based compounds have demonstrated antiviral properties, which could be valuable in developing antiviral drugs .

- Anticancer Agents : Some oxazole derivatives exhibit promising anticancer activity, warranting further investigation .

- Anti-inflammatory Effects : Oxazoles may play a role in modulating inflammation, making them relevant in treating inflammatory diseases .

Organic Synthesis and Catalysis

The development of efficient and eco-friendly catalytic systems for oxazole synthesis is an active area of research. Notably:

- Magnetic Nanocatalysts : Magnetic nanoparticles (MNPs) have been used as catalysts for oxazole preparation. These MNPs offer high stability, easy surface modification, and simple separation using an external magnet. Researchers have reported the application of iron oxide MNPs for the synthesis of oxazole derivatives .

Conclusion

Hou, J., & Kazemi, M. (2024). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. Research on Chemical Intermediates, 50(3), 1845–1872. Link

作用機序

Target of Action

5-Ethoxy-2-phenyl-1,3-oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . The primary targets of oxazole derivatives are often various enzymes and receptors in biological systems

Mode of Action

Oxazole derivatives are known to interact with their targets via numerous non-covalent interactions . The structure–activity relationships (SAR) of oxazole derivatives have revealed that certain substitution patterns play a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

It is known that the biological activity of heterocyclic compounds can be influenced by various factors, including the presence of hetero atoms or groupings .

特性

IUPAC Name |

5-ethoxy-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-13-10-8-12-11(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLBGWCFWWLAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363409 | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-phenyl-1,3-oxazole | |

CAS RN |

25755-93-5 | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B3060268.png)

![[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B3060277.png)